(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid

Solid-phase peptide synthesis Solubility Reagent handling

(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid (CAS 138797-71-4), also referred to as Fmoc-D-Thr(tBu)-OH, is a chirally pure, fully protected threonine building block. It features an Fmoc (9‑fluorenylmethoxycarbonyl) group on the α‑amino function and a tert‑butyl (tBu) ether on the side‑chain hydroxyl group.

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
CAS No. 138797-71-4
Cat. No. B557306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
CAS138797-71-4
SynonymsFmoc-D-Thr(tBu)-OH; 138797-71-4; Fmoc-O-tert-butyl-D-threonine; Fmoc-D-Thr(But)-OH; Fmoc-Thr(But)-OH; AmbotzFAA1509; AC1ODVAG; PubChem10044; 47312_ALDRICH; Fmoc-O-tert.butyl-D-threonine; SCHEMBL3310968; 47312_FLUKA; MolPort-003-934-061; ZINC2571893; CF-057; AKOS015892639; AM82251; MCULE-4528317781; NE31461; AJ-41952; AK-81192; KB-52134; ST2407019; FT-0643299; (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoicacid
Molecular FormulaC23H27NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
InChIInChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1
InChIKeyLZOLWEQBVPVDPR-VBKZILBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(tBu)-OH (CAS 138797-71-4): A Tert‑Butyl Protected Threonine Derivative for Orthogonal Fmoc Solid‑Phase Peptide Synthesis


(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid (CAS 138797-71-4), also referred to as Fmoc-D-Thr(tBu)-OH, is a chirally pure, fully protected threonine building block. It features an Fmoc (9‑fluorenylmethoxycarbonyl) group on the α‑amino function and a tert‑butyl (tBu) ether on the side‑chain hydroxyl group . The compound is a white to off‑white crystalline powder with a molecular weight of 397.46 g·mol⁻¹, a melting point of 125–135 °C, and an optical rotation of [α]20/D +16±1° (c = 1, ethyl acetate) . It is supplied at ≥98.0 % HPLC purity, with enantiomeric purity ≥99.8 % [1], and is stored at 2–8 °C to maintain integrity. These properties define it as a core reagent for Fmoc‑based solid‑phase peptide synthesis (SPPS).

Why Fmoc-Thr(tBu)-OH Cannot Be Casually Replaced by Other Threonine Derivatives in SPPS


Although many Fmoc‑threonine analogues exist, their side‑chain protecting groups differ markedly in acid lability, solubility, and propensity to generate side products. Fmoc-Thr(tBu)-OH is deprotected only under strong acid (95 % TFA), while Fmoc-Thr(Trt)-OH is cleaved with as little as 1 % TFA [1]. This difference determines whether the hydroxyl group is unmasked only at the final global deprotection step (tBu strategy) or can be selectively deprotected on‑resin for intermediate modifications (Trt strategy). Furthermore, the tBu group, when used in peptides containing electrophilic residues (e.g., Trp, Cys, Met), can generate tert‑butyl cations that alkylate the peptide backbone, leading to irreversible by‑products [2]. Consequently, substituting Fmoc-Thr(tBu)-OH with a seemingly similar derivative without adjusting the entire protecting‑group scheme can severely compromise peptide yield and purity. The quantitative evidence below substantiates these non‑interchangeable characteristics.

Fmoc-Thr(tBu)-OH: Quantitative Differentiation vs. Alternative Threonine Building Blocks


Solubility in SPPS Solvents: Fmoc-Thr(tBu)-OH vs. Fmoc-Thr(Trt)-OH

Fmoc-Thr(tBu)-OH exhibits superior solubility in standard SPPS solvents compared to the trityl (Trt) protected analogue. The target compound dissolves readily in DMF and NMP at concentrations exceeding 0.5 M, whereas Fmoc-Thr(Trt)-OH requires extended sonication and achieves only limited solubility (<0.2 M) [1]. This >2.5‑fold difference enables higher coupling concentrations, faster reaction kinetics, and reduced solvent consumption in automated and manual synthesizers.

Solid-phase peptide synthesis Solubility Reagent handling

Side-Product Mitigation: tBu‑Induced tert‑Butylation vs. THP/Trt‑Based Strategies

When peptides contain electrophilic residues (e.g., Trp, Cys, Met), the tBu protecting group on threonine (and serine) can generate reactive tert‑butyl cations during TFA cleavage. In the synthesis of somatostatinamide, a 14‑mer peptide with one Trp and two Cys residues, the use of traditional tBu protection (including two Thr(tBu) residues) resulted in 16.3 % tert‑butylated side products after cleavage with TFA/TIS/water (95/2.5/2.5) [1]. In contrast, when the same threonine residues were protected with THP (or Trt), deprotection with only 2 % TFA yielded no detectable tert‑butylated by‑products. This difference is a direct consequence of the high acid lability and carbocation generation inherent to tBu groups.

Peptide side reactions tert-Butylation Deprotection

Deprotection Conditions: tBu Requires Strong Acid vs. Trt Cleavage at 1 % TFA

The tBu ether on Fmoc-Thr(tBu)-OH is stable to piperidine (Fmoc removal) but is cleaved only under concentrated TFA (typically 95 % TFA/scavenger cocktails) . In contrast, the trityl (Trt) group on Fmoc-Thr(Trt)-OH can be selectively removed with as little as 1 % TFA in DCM containing 5 % TIS, leaving other acid‑labile groups (e.g., tBu esters, Boc) intact [1]. This 94 % difference in TFA concentration dictates whether the threonine hydroxyl can be unmasked on‑resin for further derivatization (e.g., phosphorylation, glycosylation) or must wait until the final global deprotection step.

Orthogonal deprotection TFA concentration Selective deprotection

Enantiomeric Purity: Fmoc-Thr(tBu)-OH Meets Stringent >99.8 % ee Specification

Fmoc-Thr(tBu)-OH is routinely supplied with an enantiomeric purity ≥99.8 % ee, as verified by chiral HPLC [1]. This specification is comparable to the highest‑grade Fmoc-Thr(Trt)-OH (also ≥99.8 % ee) [2], but exceeds the typical ≥98.0 % HPLC purity required for general‑purpose SPPS building blocks . Maintaining such high stereochemical fidelity is critical for the synthesis of therapeutic peptides, where even trace epimeric impurities can abolish biological activity or create immunogenic species.

Chiral purity Enantiomeric excess Quality control

Procurement‑Guided Application Scenarios for Fmoc-Thr(tBu)-OH (CAS 138797-71-4)


High‑Throughput SPPS of Long or Hydrophobic Peptides Where Solubility Limits Coupling Efficiency

When synthesizing sequences longer than 20 amino acids or those rich in hydrophobic residues, achieving high concentrations of activated amino acids is essential for complete coupling. Fmoc-Thr(tBu)-OH, with its demonstrated solubility >0.5 M in DMF/NMP [1], outperforms the poorly soluble Fmoc-Thr(Trt)-OH (<0.2 M). This enhanced solubility allows higher coupling equivalents (≥5‑fold excess) without precipitation, directly improving crude peptide purity and reducing the number of double couplings required. Procurement of Fmoc-Thr(tBu)-OH is therefore justified for automated, high‑throughput SPPS platforms where consistent, high‑concentration reagent delivery is critical.

Synthesis of Peptides Lacking Electrophilic Residues (Trp, Cys, Met) Where tBu‑Mediated Side Products Are Minimal

The 16.3% tert‑butylation side‑product formation observed in somatostatinamide synthesis is driven by the presence of Trp and Cys residues [2]. For peptides devoid of these electrophilic amino acids, the tBu protecting group on threonine does not pose the same risk. In such sequences, Fmoc-Thr(tBu)-OH remains the most cost‑effective and widely validated building block, with well‑established coupling and deprotection protocols. The high enantiomeric purity (≥99.8 % ee) [3] further ensures minimal epimerization during elongation, making it the default choice for standard SPPS of most therapeutic peptide candidates.

Pharmaceutical Peptide Process Development Requiring Industrial‑Scale, Low‑Cost Manufacturing

Recent patent innovations have reduced the production cost of Fmoc-Thr(tBu)-OH by approximately 40 % while maintaining pharmaceutical‑grade purity (≥99.5 % HPLC, >99.9 % ee) [4]. The improved synthetic route, which combines tert‑butylation and amino deprotection in a single step, significantly shortens reaction time and enables industrial mass production [5]. This cost reduction, coupled with the compound's excellent solubility and low dipeptide/free‑amino acid impurity levels (<0.1 %) , makes Fmoc-Thr(tBu)-OH a compelling procurement choice for GMP peptide manufacturing where both economy and consistent quality are paramount.

Quote Request

Request a Quote for (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.